molecular formula C8H8N2O3S B2706271 N-(5-hydroxy-3-carboxyphenyl)thiourea CAS No. 240431-47-4

N-(5-hydroxy-3-carboxyphenyl)thiourea

Cat. No. B2706271
M. Wt: 212.22
InChI Key: JPLZEZBRDSVSST-UHFFFAOYSA-N
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Description

“N-(5-hydroxy-3-carboxyphenyl)thiourea” is a chemical compound with the molecular formula C8H8N2O3S. It is structurally related to thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .

Scientific Research Applications

1. Anticancer Properties

Thioureas, including derivatives like N-(5-hydroxy-3-carboxyphenyl)thiourea, have shown potential in anticancer activities. For example, novel thiourea derivatives demonstrated potent cytotoxicity against HeLa cell lines, suggesting their utility in drug research for cancer treatments (Ruswanto et al., 2015).

2. Biological Activity Studies

Thiourea compounds have been synthesized and studied for their biological activities. These activities include potential therapeutic applications in different areas of medicine. For instance, N-(5-hydroxy-3-carboxyphenyl)thiourea could be involved in the synthesis of indole derivatives for studying their biological activities (Murasheva et al., 1970).

3. Antibacterial Efficacy

Research has also been conducted on thiourea derivatives for their antibacterial properties. These compounds have shown effectiveness against various pathogens, indicating the potential use of N-(5-hydroxy-3-carboxyphenyl)thiourea in the development of new antibacterial agents (Gajbhiye, 2021).

4. Agriculture and Plant Growth

In the agricultural sector, thiourea compounds like N-(5-hydroxy-3-carboxyphenyl)thiourea have been researched for their role as nitrification and urease inhibitors. These properties are significant in improving plant growth and yield, demonstrating the agricultural applications of thiourea derivatives (Zhang De-sheng, 2003).

5. Synthesis of Chemical Compounds

Thiourea derivatives have been used in the synthesis of various chemical compounds. This includes their role in the formation of unique structures like 2-amino-dihydrothiophenes, showing the chemical versatility of thioureas in synthetic chemistry (Xie et al., 2019).

6. Antioxidant Effects

Studies have explored the antioxidant properties of thiourea compounds. For instance, thiourea has shown protective effects against copper-induced oxidative damage, which can be relevant in the context of N-(5-hydroxy-3-carboxyphenyl)thiourea (Zhu, Antholine, & Frei, 2002).

properties

IUPAC Name

3-(carbamothioylamino)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-8(14)10-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZEZBRDSVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=S)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carbamothioylamino)-5-hydroxybenzoic acid

Citations

For This Compound
1
Citations
SR Nagarajan, B Devadas, JW Malecha, HF Lu… - Bioorganic & medicinal …, 2007 - Elsevier
The integrin α v β 3 , vitronectin receptor, is expressed in a number of cell types and has been shown to mediate adhesion of osteoclasts to bone matrix, vascular smooth muscle cell …
Number of citations: 36 www.sciencedirect.com

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